REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:24])=[C:8]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[NH:9][C:10]=1[CH2:11][C:12]([O:14]CC)=[O:13])=[O:5])[CH3:2].CO.[OH-].[Li+]>O1CCCC1>[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:24])=[C:8]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[NH:9][C:10]=1[CH2:11][C:12]([OH:14])=[O:13])=[O:5])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=C(NC1CC(=O)OCC)C(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
134 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
197 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
268 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1.5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was added with water (200 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
WASH
|
Details
|
washed with ethyl ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=C(NC1CC(=O)O)C(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 72.3% | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |